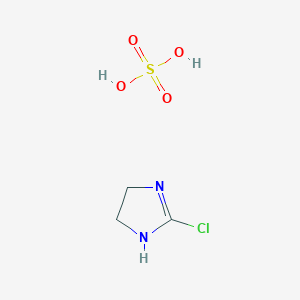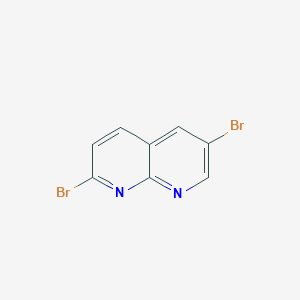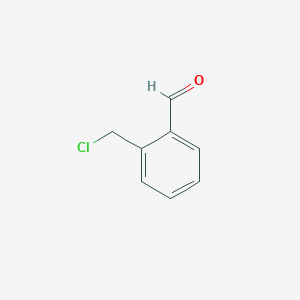
2-(Clorometil)benzaldehído
Descripción general
Descripción
2-(Chloromethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO. It consists of a benzene ring substituted with a chloromethyl group and an aldehyde group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)benzaldehyde has numerous applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known that benzylic halides, such as 2-(chloromethyl)benzaldehyde, typically react via an sn1 pathway . This suggests that the compound may interact with various biological targets that have nucleophilic sites.
Mode of Action
The mode of action of 2-(Chloromethyl)benzaldehyde involves its interaction with its targets via a nucleophilic substitution reaction . In this reaction, a nucleophile, a chemical species rich in electrons, donates an electron pair to an electrophile to form a chemical bond. In the case of 2-(Chloromethyl)benzaldehyde, the chloromethyl group acts as a leaving group, making the benzaldehyde moiety a potential electrophile.
Biochemical Pathways
It’s worth noting that benzimidazole derivatives, which can be synthesized from compounds like 2-(chloromethyl)benzaldehyde, have been found to exhibit a wide range of biological activities . These activities suggest that 2-(Chloromethyl)benzaldehyde and its derivatives could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (1546 g/mol ) is within the range that is generally favorable for oral bioavailability
Análisis Bioquímico
Biochemical Properties
2-(Chloromethyl)benzaldehyde can participate in various biochemical reactions. It can undergo nucleophilic substitution reactions , where a nucleophile, such as an enzyme or protein, replaces the chlorine atom in the molecule . The nature of these interactions is typically covalent bonding, where the nucleophile forms a new bond with the carbon atom of the benzaldehyde group .
Cellular Effects
This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(Chloromethyl)benzaldehyde involves its interaction with biomolecules through its electrophilic carbon atom . This carbon atom can form a covalent bond with a nucleophile, such as an enzyme or protein, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a freezer to maintain its stability .
Metabolic Pathways
Benzaldehydes can undergo various metabolic reactions, including oxidation and reduction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the chloromethylation of benzaldehyde using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl intermediate, which subsequently reacts with benzaldehyde to form the desired product .
Industrial Production Methods: In industrial settings, the production of 2-(Chloromethyl)benzaldehyde often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and controlled reaction environments helps in minimizing side reactions and improving the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2-(Chloromethyl)benzoic acid.
Reduction: 2-(Chloromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Benzaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Bromomethyl)benzaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity patterns.
2-(Hydroxymethyl)benzaldehyde: Contains a hydroxymethyl group, which alters its reactivity in oxidation and reduction reactions.
Uniqueness: 2-(Chloromethyl)benzaldehyde is unique due to the presence of both a chloromethyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications .
Propiedades
IUPAC Name |
2-(chloromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJODMUSGDSKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550557 | |
| Record name | 2-(Chloromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108683-62-1 | |
| Record name | 2-(Chloromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


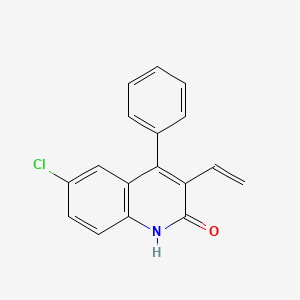

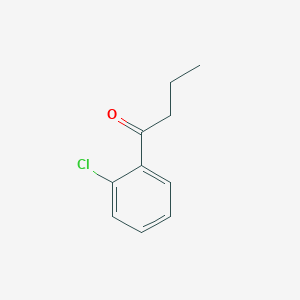
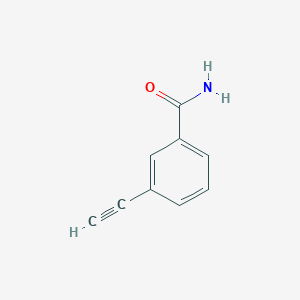

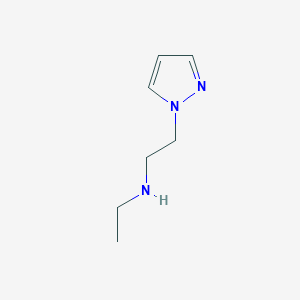

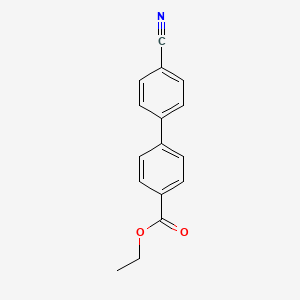


![3'-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B1601468.png)
